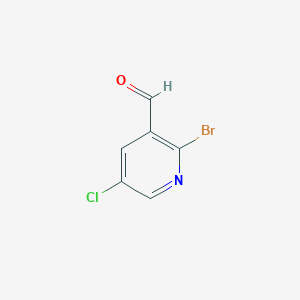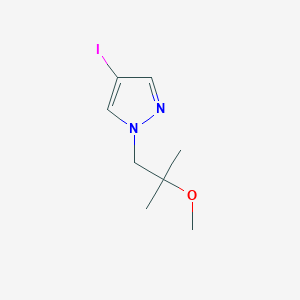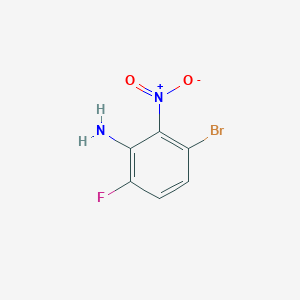
3-溴-6-氟-2-硝基苯胺
描述
3-Bromo-6-fluoro-2-nitroaniline is an aromatic compound with the molecular formula C6H4BrFN2O2. It is a derivative of aniline, where the aniline ring is substituted with bromine, fluorine, and nitro groups. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
科学研究应用
3-Bromo-6-fluoro-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and inhibition due to its structural similarity to certain biological molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Nitroanilines are generally known to interact with various biological targets, including enzymes and receptors, due to their aromatic ring structure and functional groups .
Mode of Action
The mode of action of 3-Bromo-6-fluoro-2-nitroaniline involves several steps . The compound undergoes nitration, followed by conversion from the nitro group to an amine, and finally bromination . The nitro group is meta directing, meaning it influences the position of subsequent substitutions on the aromatic ring .
Result of Action
The compound’s nitration, amine conversion, and bromination steps could potentially result in various chemical reactions and interactions at the molecular and cellular levels .
Action Environment
The action of 3-Bromo-6-fluoro-2-nitroaniline can be influenced by various environmental factors . For instance, the compound should be handled carefully to avoid generating dust and contact with skin and eyes
生化分析
Biochemical Properties
3-Bromo-6-fluoro-2-nitroaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative stress responses and detoxification pathways. For instance, 3-Bromo-6-fluoro-2-nitroaniline can act as a substrate for certain cytochrome P450 enzymes, leading to its biotransformation and subsequent effects on cellular metabolism . Additionally, it may interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli.
Cellular Effects
The effects of 3-Bromo-6-fluoro-2-nitroaniline on various cell types and cellular processes are diverse. In certain cell lines, it has been shown to modulate cell signaling pathways, particularly those related to oxidative stress and inflammation . This compound can influence gene expression by altering the activity of transcription factors and other regulatory proteins. Furthermore, 3-Bromo-6-fluoro-2-nitroaniline may affect cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in the levels of key metabolites.
Molecular Mechanism
At the molecular level, 3-Bromo-6-fluoro-2-nitroaniline exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, 3-Bromo-6-fluoro-2-nitroaniline can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-6-fluoro-2-nitroaniline can change over time. This compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . Long-term exposure to 3-Bromo-6-fluoro-2-nitroaniline can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. In vitro and in vivo studies have shown that the compound’s effects can vary depending on the duration of exposure and the specific experimental conditions.
Dosage Effects in Animal Models
The effects of 3-Bromo-6-fluoro-2-nitroaniline in animal models are dose-dependent. At low doses, it may have minimal effects on cellular function and overall health. At higher doses, 3-Bromo-6-fluoro-2-nitroaniline can exhibit toxic effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. These findings highlight the importance of careful dosage control in experimental studies involving this compound.
Metabolic Pathways
3-Bromo-6-fluoro-2-nitroaniline is involved in several metabolic pathways, primarily those related to detoxification and oxidative stress responses. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may further interact with cellular components . These metabolic processes can influence the overall metabolic flux and the levels of key metabolites within cells.
Transport and Distribution
Within cells and tissues, 3-Bromo-6-fluoro-2-nitroaniline is transported and distributed through various mechanisms. It may interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can be influenced by these interactions, affecting its overall bioavailability and activity.
Subcellular Localization
The subcellular localization of 3-Bromo-6-fluoro-2-nitroaniline can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 3-Bromo-6-fluoro-2-nitroaniline is crucial for elucidating its precise mechanisms of action.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-fluoro-2-nitroaniline typically involves a multi-step process:
Nitration: The introduction of a nitro group into the aromatic ring. This is usually achieved by treating the aromatic compound with a mixture of concentrated sulfuric acid and nitric acid.
Bromination: The introduction of a bromine atom into the aromatic ring. This can be done using bromine or a brominating agent like N-bromosuccinimide (NBS).
Fluorination: The introduction of a fluorine atom into the aromatic ring. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of 3-Bromo-6-fluoro-2-nitroaniline may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields. The process may also involve the use of catalysts to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
3-Bromo-6-fluoro-2-nitroaniline undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace these halogens with groups like hydroxyl or amino groups.
Oxidation: The amino group formed after reduction can be further oxidized to form nitroso or nitro compounds under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles like hydroxide ions, amines.
Oxidation: Oxidizing agents like potassium permanganate, hydrogen peroxide.
Major Products
Reduction: 3-Bromo-6-fluoro-2-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives of the compound.
相似化合物的比较
Similar Compounds
3-Bromo-2-nitroaniline: Similar structure but lacks the fluorine substituent.
6-Fluoro-2-nitroaniline: Similar structure but lacks the bromine substituent.
2-Bromo-6-fluoroaniline: Similar structure but lacks the nitro substituent.
Uniqueness
3-Bromo-6-fluoro-2-nitroaniline is unique due to the presence of all three substituents (bromo, fluoro, and nitro) on the aniline ring. This combination of substituents imparts unique reactivity and properties to the compound, making it valuable in various chemical and biological applications.
属性
IUPAC Name |
3-bromo-6-fluoro-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c7-3-1-2-4(8)5(9)6(3)10(11)12/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTCOMBNHUTKGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


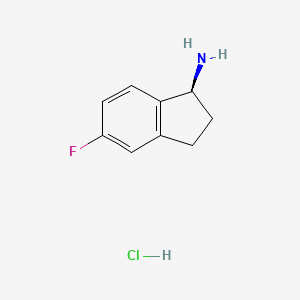

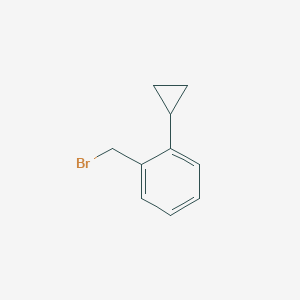
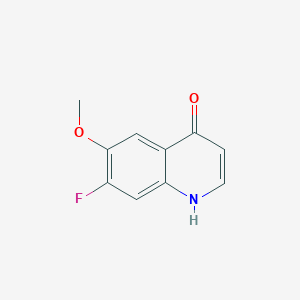
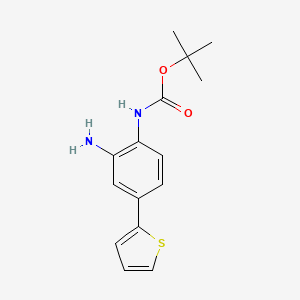
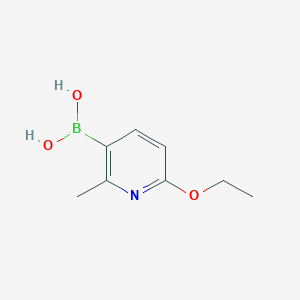
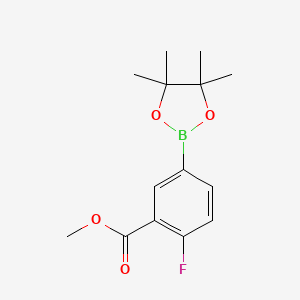
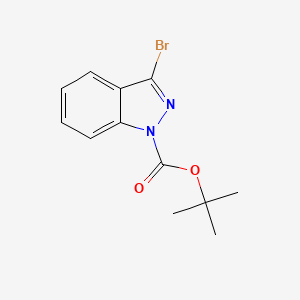
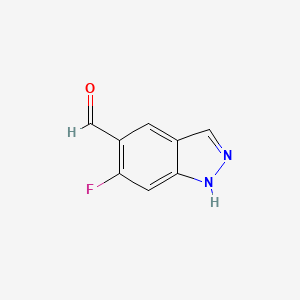
![[3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol](/img/structure/B1442184.png)


